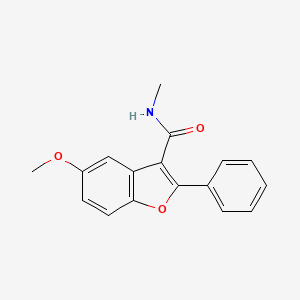

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Molecular Structure Analysis

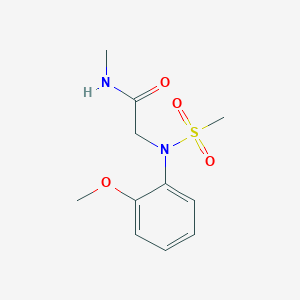

The molecular formula of “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide” is C17H15NO3 . Its average mass is 281.306 Da and its monoisotopic mass is 281.105194 Da .

Chemical Reactions Analysis

Benzofuran derivatives have been used in various chemical reactions. For example, they have been used in the development of novel scaffold compounds of benzothiophene and benzofuran, which have been utilized as anticancer agents .

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The compound may have potential applications in cancer therapy due to its structural similarity to other benzofuran compounds that have shown significant cell growth inhibitory effects . For instance, certain benzofuran derivatives have been found to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antibacterial and Antiviral Properties

The benzofuran core is known for its strong biological activities, which include antibacterial and antiviral effects . This makes CBMicro_002392 a candidate for the development of new antimicrobial agents that could be more effective against resistant strains of bacteria and viruses.

Antioxidative Applications

Compounds with benzofuran structures are recognized for their antioxidative capabilities. This property is crucial in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders . CBMicro_002392 could be explored for its efficacy in protecting cells from oxidative damage.

Synthesis of Complex Benzofuran Derivatives

The synthesis of complex benzofuran derivatives is of great interest in medicinal chemistry. Novel methods for constructing benzofuran rings, such as free radical cyclization cascade, are being developed, and CBMicro_002392 could serve as a precursor or an intermediate in these synthetic processes .

Drug Delivery Systems

Due to the diverse pharmacological activities of benzofuran derivatives, they are considered for use in drug delivery systems. CBMicro_002392 could be utilized to enhance the delivery and efficacy of drugs, especially in targeted cancer therapies .

Environmental Remediation

Benzofuran derivatives have applications in environmental science, particularly in the bioremediation of contaminants. CBMicro_002392 might be used to synthesize nanoparticles that can aid in the treatment of polluted water or soil, thus contributing to environmental clean-up efforts .

Mecanismo De Acción

While the specific mechanism of action for “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities. For example, they have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have been found to have dramatic anticancer activities .

Direcciones Futuras

Benzofuran compounds, including “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide”, have potential applications in many aspects due to their strong biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

Propiedades

IUPAC Name |

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18-17(19)15-13-10-12(20-2)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLAKBPROWKMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)